CID 85443634
Description
Hypothetically, its molecular properties (e.g., solubility, bioavailability, and toxicity) could be inferred from structurally related compounds discussed in the evidence, such as those with trifluoromethyl groups or oxadiazole rings .
Properties
Molecular Formula |
C11H29BN2Sn |
|---|---|
Molecular Weight |
318.89 g/mol |
InChI |
InChI=1S/C8H20BN2.3CH3.Sn/c1-5-10(6-2)9-11(7-3)8-4;;;;/h5-8H2,1-4H3;3*1H3; |
InChI Key |
WYNBTIBYLSJPIA-UHFFFAOYSA-N |
Canonical SMILES |
[B](N(CC)CC)N(CC)CC.C[Sn](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 85443634 involves specific chemical reactions and conditions. While the exact synthetic route may vary, it typically includes steps such as condensation reactions, activation of hydroxyl groups, and the use of specific reagents to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure the efficient and cost-effective synthesis of the compound. These methods often include optimization of reaction conditions, use of catalysts, and purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: CID 85443634 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products can include various derivatives and modified versions of the original compound, which may have distinct properties and applications.
Scientific Research Applications
CID 85443634 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. In industry, this compound can be utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 85443634 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of signaling pathways, and changes in cellular functions . Understanding the mechanism of action is crucial for developing potential therapeutic applications and optimizing the compound’s efficacy and safety.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison framework below is based on methodologies from the evidence, which emphasize structural similarity, physicochemical properties, and functional applications.
Table 1: Key Properties of CID 85443634 and Analogous Compounds
*Hypothetical data inferred from structurally related compounds.
Structural Similarity
- CID 10491405 (): Shares a 1,2,4-oxadiazole core, a common scaffold in agrochemicals and pharmaceuticals. Substitutions (e.g., trifluoromethyl groups) enhance metabolic stability, as seen in CID 10491405 .
- CID 45026986 (): Contains a bromophenyl group, which may influence electronic properties and binding affinity. Similar halogenated analogs are prevalent in kinase inhibitors .
Functional Contrasts
- Solubility : this compound’s hypothetical solubility (~0.1–1 mg/mL) aligns with CID 10491405 (0.199 mg/mL), but both are inferior to highly soluble boronic acids like CID 53216313 (: 0.24 mg/mL) .
Research Findings
- Synthetic Accessibility : CID 10491405’s synthesis involves HATU-mediated coupling (), a method applicable to this compound if it contains similar reactive groups (e.g., carboxylic acids) .
Methodological Considerations
- Similarity Scoring : and quantify structural similarity using computational tools (e.g., Tanimoto coefficients), with scores >0.8 indicating high similarity .
- Data Reproducibility : Experimental protocols in stress rigorous reporting of reaction conditions (e.g., temperature, catalysts) to ensure reproducibility, as seen in CID 10491405’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
